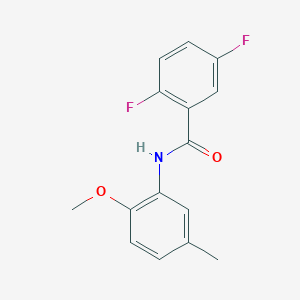

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide

Vue d'ensemble

Description

The compound “2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density Functional Theory (DFT) can also be used to calculate the molecular structure .Applications De Recherche Scientifique

Glycogen Phosphorylase Inhibition

The compound is known as a Glycogen Phosphorylase Inhibitor . Glycogen phosphorylase is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. This compound has been used to study glycogen utilization in various cells, including human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells .

Drug Synthesis

This compound is used in the synthesis of Pantoprazole , a drug used for treating gastroesophageal reflux disease and gastrointestinal disorders . An improved, convergent, and industrially useful process suitable for large-scale production of this compound has been described .

Computer-Aided Molecular Design

The compound, referred to as “CCG-298035”, is used in Computer-Aided Molecular Design (CAMD) . CAMD is a field that uses computational tools to design and discover new materials or molecules with desirable properties.

Quantum Technologies

The compound, referred to as “CCG-298035”, is also used in the rapidly growing domain of Quantum Technologies . This field aims to harness the strangest aspects of quantum mechanics to build a new generation of quantum devices for fundamental research and beyond .

Biophysical Experiments

The compound, referred to as “CCG-298035”, is used in Biophysical Experiments . These experiments reveal that CCG trinucleotide repeats provide favorable binding sites for this compound .

Divalent Metal Ion Interactions

The compound, referred to as “CCG-298035”, is also involved in Divalent Metal Ion Interactions . These interactions play a crucial role in the stabilization of CCG trinucleotide repeats .

Propriétés

IUPAC Name |

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-8-10(16)4-5-12(11)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNYKQMQHCZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)

![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)

![1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4846159.png)

![2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4846175.png)

![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B4846188.png)

![2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4846199.png)

![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)

![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)

![ethyl 4-(6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4846264.png)